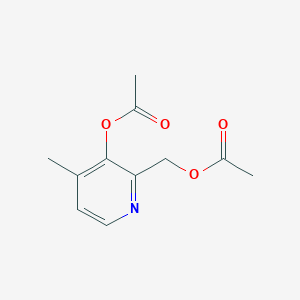
3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide is a heterocyclic compound with the molecular formula C6H3BrN2O2 This compound is part of the pyridine family and is characterized by the presence of a bromine atom at the third position, a keto group at the sixth position, and a carboxamide group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the bromination of 6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 3-Bromo-6-hydroxy-1,6-dihydropyridine-2-carboxamide.
Oxidation: Oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives and their potential therapeutic effects.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
6-Oxo-1,6-dihydropyridine-2-carboxamide: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide: Chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions
Eigenschaften
Molekularformel |
C6H5BrN2O2 |
|---|---|
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
3-bromo-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-2-4(10)9-5(3)6(8)11/h1-2H,(H2,8,11)(H,9,10) |
InChI-Schlüssel |
PXQYYGWOQRRHQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC(=C1Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)


